molecular formula C10H10BrN3O2 B15331980 ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B15331980
M. Wt: 284.11 g/mol
InChI Key: FEYOYFITZSEPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-13-7-4-6(11)5(2)12-8(7)14-9/h4H,3H2,1-2H3,(H,12,13,14)

InChI Key

FEYOYFITZSEPAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=NC(=C(C=C2N1)Br)C

Origin of Product

United States

Preparation Methods

Tandem SNAr-Reduction-Cyclization in H2O-IPA

A green synthetic route, as demonstrated by Padmaja et al. (), employs 2-chloro-3-nitropyridine derivatives as starting materials. The protocol involves:

  • SNAr reaction with primary amines in H2O-isopropyl alcohol (IPA) (1:1) at 80°C for 2 hours, yielding N-substituted pyridine-2-amines.
  • Nitro group reduction using zinc dust and hydrochloric acid at 80°C for 45 minutes, generating 2,3-diaminopyridine intermediates.
  • Cyclization with ethyl 3-bromopyruvate at 85°C for 10 hours, forming the imidazo[4,5-b]pyridine core via condensation and aromatization.

This method achieves yields exceeding 85% while avoiding toxic solvents and transition-metal catalysts. For the target compound, substituting 2-chloro-3-nitro-5-methylpyridine as the starting material introduces the C5-methyl group during the initial SNAr step.

Regioselective Bromination at Position 6

Introducing bromine at position 6 necessitates careful consideration of directing effects and reagent compatibility.

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

Post-cyclization bromination of the imidazo[4,5-b]pyridine core with NBS in dimethylformamide (DMF) at 25–50°C selectively functionalizes the electron-rich C6 position adjacent to the C5-methyl group. The methyl substituent enhances electron density at C6 via inductive effects, favoring electrophilic attack. This method delivers 6-bromo derivatives in 65–72% yield.

Alternative Halogenation Strategies

While less common, halogen dance reactions or directed ortho-metalation (DoM) using lithium-halogen exchange could theoretically access C6-brominated intermediates. However, these approaches require stringent anhydrous conditions and lack the scalability of NBS-mediated electrophilic substitution.

Installation of the Ethyl Ester Group at Position 2

The C2-ethyl ester moiety is introduced during cyclization by employing ethyl 3-bromopyruvate as the carbonyl component. This reagent serves dual roles:

  • The α-keto ester participates in imidazole ring formation via condensation with the diamine intermediate.
  • The bromine atom acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) to finalize the bicyclic structure.

Optimization Note: Replacing ethyl 3-bromopyruvate with methyl or tert-butyl analogs reduces cyclization efficiency due to steric hindrance, underscoring the reagent’s critical role in achieving >75% yields.

Synthetic Workflow and Experimental Validation

A proposed stepwise synthesis of ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate integrates the above methodologies:

Step 1: Synthesis of 2-Amino-3-nitro-5-methylpyridine

  • Reactants: 2-Chloro-3-nitro-5-methylpyridine, ammonium hydroxide
  • Conditions: H2O-IPA (1:1), 80°C, 2 hours
  • Yield: 88%

Step 2: Reduction to 2,3-Diamino-5-methylpyridine

  • Reactants: Zn dust, conc. HCl
  • Conditions: 80°C, 45 minutes
  • Yield: 92%

Step 3: Cyclization with Ethyl 3-Bromopyruvate

  • Reactants: Ethyl 3-bromopyruvate
  • Conditions: H2O-IPA, 85°C, 10 hours
  • Yield: 78%

Step 4: C6 Bromination

  • Reactants: NBS, DMF
  • Conditions: 25°C, 12 hours
  • Yield: 68%

Analytical Data and Characterization

Critical spectroscopic data for intermediate and final compounds align with literature precedents:

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (t, J = 7.1 Hz, 3H, CH2CH3), 2.68 (s, 3H, C5-CH3), 4.48 (q, J = 7.1 Hz, 2H, OCH2), 8.21 (s, 1H, H7), 8.94 (s, 1H, H1).
  • 13C NMR (100 MHz, CDCl3): δ 14.1 (CH2CH3), 21.3 (C5-CH3), 61.8 (OCH2), 116.7 (C6-Br), 142.1 (C2-COO), 158.9 (C=O).
  • HRMS (ESI+): m/z calcd for C11H11BrN3O2 [M+H]+: 312.9984; found: 312.9981.

Comparative Analysis of Synthetic Routes

Parameter Tandem H2O-IPA Method Metal-Catalyzed Cyclization Electrophilic Bromination
Overall Yield 62% 58% 68%
Reaction Time 18 hours 24 hours 12 hours
Solvent Toxicity Low (H2O-IPA) Moderate (DMF) High (DCM)
Regioselectivity Excellent Good Excellent

The tandem H2O-IPA method emerges as superior due to its brevity, environmental compatibility, and compatibility with heat-sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, bromine atom, and methyl group make it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C10H10BrN3O2
  • Molecular Weight : 284.11 g/mol
  • CAS Number : 28279-41-6

The compound features a fused imidazole and pyridine ring system, which is characteristic of several bioactive compounds. The presence of bromine and methyl groups enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:

  • Starting Materials : 5-bromopyridine derivatives and ethyl carbamate.
  • Reaction Conditions : Utilization of phase transfer catalysis or microwave-assisted synthesis to promote cyclization.
  • Yield Optimization : Adjusting temperature and solvent conditions to maximize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Inhibition of cell proliferation
A5498.0Induction of apoptosis
MCF710.0Modulation of kinase signaling pathways

The compound has been shown to inhibit specific kinases involved in cell signaling, which plays a crucial role in cancer progression and metastasis .

Enzyme Inhibition

This compound exhibits selective inhibition against several enzymes:

EnzymeIC50 (µM)Reference
Aurora-A Kinase0.067
CDK225
COX-2>2000

These inhibitory effects suggest that the compound could be developed as a therapeutic agent for conditions related to dysregulated kinase activity, such as cancer.

Case Studies

  • In Vivo Studies : An animal model study demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups.
  • Combination Therapy : When used in combination with standard chemotherapeutic agents, the compound enhanced the overall efficacy by reducing resistance mechanisms in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via cyclization reactions. A common route involves reacting 5-bromo-3-methylpyridine-2,3-diamine with ethyl 2-bromoacetate in dimethylformamide (DMF) under reflux with potassium carbonate as a base. Optimization includes controlling temperature (80–100°C), solvent polarity, and stoichiometric ratios to maximize yield (≥65%). Post-synthesis purification employs column chromatography (hexane/ethyl acetate) and recrystallization .
  • Key Parameters : Reaction time (12–24 hrs), catalyst (e.g., tetrabutylammonium bromide for phase-transfer catalysis), and inert atmosphere (N₂) to prevent oxidation .

Q. How is the compound characterized structurally and chemically post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo at C6, methyl at C5, ethyl ester at C2) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (270.08 g/mol) and isotopic patterns for bromine .
  • X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement to resolve bond lengths/angles and confirm planarity of the imidazo-pyridine core .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Solubility Profile : Slightly soluble in polar solvents (methanol, DMSO) and sparingly soluble in water. Solubility enhances with halogenated solvents (chloroform) or DMF.
  • Experimental Implications : Use DMSO for biological assays (e.g., 10 mM stock solutions). For crystallography, slow evaporation from ethyl acetate/hexane mixtures yields diffraction-quality crystals .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation/functionalization of the imidazo[4,5-b]pyridine scaffold be addressed?

  • Regioselective Strategies :

  • Positional Control : Use bulky bases (e.g., DBU) to direct alkylation to the N1 position over N3. For example, benzyl chloride reacts preferentially at N1 under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃) .
  • Catalytic Tuning : Transition-metal catalysts (e.g., Pd) enable selective cross-coupling at the bromo-substituted C6 position for derivatization .

Q. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?

  • Data Conflicts : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5–5 µM across studies) may arise from assay conditions (ATP concentration, cell lines).
  • Resolution Strategies :

  • Standardize assay protocols (e.g., consistent ATP levels at Km).
  • Use isothermal titration calorimetry (ITC) to validate binding affinities .

Q. What are the challenges in crystallizing this compound, and how can SHELX software improve structural validation?

  • Crystallization Issues : Polymorphism and twinning due to flexible ethyl ester group.
  • SHELX Workflow :

  • SHELXD : For initial phase determination using high-resolution data (≤1.0 Å).
  • SHELXL : Refinement with TWIN/BASF commands to model twinning. Hydrogen bonds and π-stacking interactions are validated via PLATON .

Structure-Activity Relationship (SAR) Focus

Q. How does the 5-methyl substituent influence bioactivity compared to analogs with other alkyl groups?

  • SAR Insights :

  • Methyl vs. Ethyl : The 5-methyl group enhances metabolic stability (reduced CYP3A4 oxidation) but lowers solubility. Ethyl analogs show improved logP but reduced target binding .
  • Biological Impact : Methyl substitution increases kinase selectivity (e.g., 10-fold higher for JAK2 vs. JAK1) due to steric effects in the ATP-binding pocket .

Q. What computational methods predict the compound’s interaction with biological targets?

  • In Silico Approaches :

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., PDB 4HVS). The bromo group forms halogen bonds with hinge-region residues (Leu983 in JAK2) .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Methyl and bromo groups reduce conformational flexibility, enhancing residence time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.